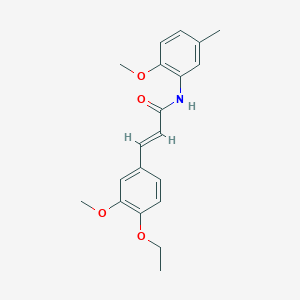
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide, with the molecular formula C20H23NO4 and a molecular weight of 341.407 g/mol, is a significant research compound noted for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C20H23NO4 |
| Molecular Weight | 341.407 g/mol |
| Purity | Typically 95% |
| IUPAC Name | (E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been shown to regulate key molecular pathways involved in cancer progression:
- VEGFR2 Inhibition : MMPP inhibited the phosphorylation of VEGFR2, which is crucial for angiogenesis in tumors. This inhibition leads to reduced tumor growth and metastasis by impairing blood vessel formation necessary for tumor sustenance .
- PPARγ Activation : The compound also acts as a PPARγ agonist, enhancing transcriptional activity that promotes apoptosis in cancer cells while inhibiting survival pathways mediated by AKT .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Research on similar compounds has demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response:
- Inhibition of COX Enzymes : Compounds derived from similar structures have shown IC50 values indicating effective inhibition of COX-1 and COX-2 enzymes, thereby reducing prostaglandin E2 (PGE2) production and alleviating inflammation .
Study on Anticancer Properties
A study investigating the effects of MMPP on breast cancer cell lines demonstrated that treatment led to significant growth inhibition and apoptosis induction in triple-negative breast cancer (TNBC) cells. The study reported:
- Growth Inhibition : MMPP treatment resulted in a reduction of cell viability by more than 50% across various breast cancer cell lines.
- Apoptosis Induction : The compound activated pro-apoptotic proteins such as caspase 3 and Bax while inhibiting anti-apoptotic proteins like Bcl-2 .
Study on Anti-inflammatory Activity
Another study assessed the anti-inflammatory effects of structurally similar compounds in vivo using rat models. The results indicated:
- Reduction in Edema : Compounds showed significant reductions in carrageenan-induced paw edema, demonstrating their potential as anti-inflammatory agents.
- Effective Dosing : The effective doses were comparable to standard anti-inflammatory drugs like indomethacin, suggesting a promising therapeutic profile .
Propriétés
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-5-25-18-10-7-15(13-19(18)24-4)8-11-20(22)21-16-12-14(2)6-9-17(16)23-3/h6-13H,5H2,1-4H3,(H,21,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDBABPDQUHYGM-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














